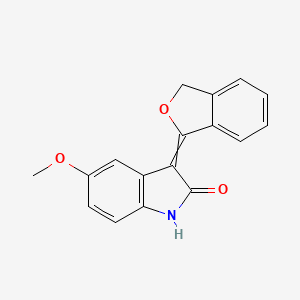![molecular formula C13H16N4 B8609239 1-[4-(1H-imidazol-1-yl)phenyl]piperazine](/img/structure/B8609239.png)
1-[4-(1H-imidazol-1-yl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1H-imidazol-1-yl)phenyl]piperazine is an organic compound that belongs to the class of phenylimidazoles. This compound features a piperazine ring substituted with a phenyl group that is further substituted with an imidazole ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine typically involves the reaction of 1-(4-bromophenyl)piperazine with imidazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[4-(1H-imidazol-1-yl)phenyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-[4-(1H-imidazol-1-yl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1-[4-(1H-imidazol-1-yl)phenyl]piperazine can be compared with other similar compounds, such as:
1-Phenylimidazole: Lacks the piperazine ring, resulting in different chemical and biological properties.
4-(1H-Imidazol-1-yl)phenol: Contains a hydroxyl group instead of a piperazine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual functionality, combining the properties of both the imidazole and piperazine rings, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H16N4 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-(4-imidazol-1-ylphenyl)piperazine |
InChI |
InChI=1S/C13H16N4/c1-3-13(17-10-7-15-11-17)4-2-12(1)16-8-5-14-6-9-16/h1-4,7,10-11,14H,5-6,8-9H2 |
Clave InChI |
SLUFTOXKPFMTNC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=C(C=C2)N3C=CN=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydropyrano[3,4-c]pyrrole](/img/structure/B8609189.png)


![N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B8609209.png)

![tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B8609217.png)


![4-{[3-(2-Methoxyphenyl)propyl]amino}benzoic acid](/img/structure/B8609237.png)


![2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI)](/img/structure/B8609256.png)
